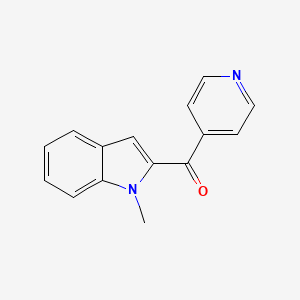
3-Ethylsulfanyl-1,3-diphenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylsulfanyl-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C17H18OS It is characterized by the presence of an ethylsulfanyl group attached to a diphenylpropanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylsulfanyl-1,3-diphenylpropan-1-one typically involves the reaction of 1,3-diphenylpropan-1-one with an ethylsulfanyl reagent under specific conditions. One common method is the Michael addition, where the ethylsulfanyl group is introduced to the 1,3-diphenylpropan-1-one in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency and scalability, using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
3-Ethylsulfanyl-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the compound can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethylsulfanyl-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-ethylsulfanyl-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its interaction with biological molecules .
類似化合物との比較
Similar Compounds
1,3-Diphenylpropan-1-one: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
3-Methylsulfanyl-1,3-diphenylpropan-1-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-Phenylsulfanyl-1,3-diphenylpropan-1-one: Contains a phenylsulfanyl group, which affects its chemical properties and reactivity.
Uniqueness
3-Ethylsulfanyl-1,3-diphenylpropan-1-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
21205-08-3 |
|---|---|
分子式 |
C17H18OS |
分子量 |
270.4 g/mol |
IUPAC名 |
3-ethylsulfanyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H18OS/c1-2-19-17(15-11-7-4-8-12-15)13-16(18)14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3 |
InChIキー |
MXVHIZBAZQTBSF-UHFFFAOYSA-N |
正規SMILES |
CCSC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
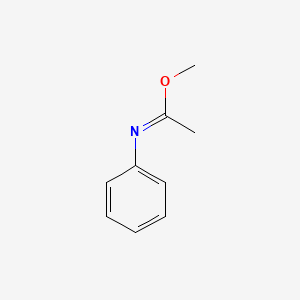
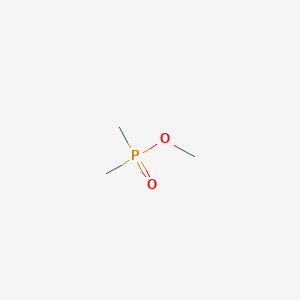
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)

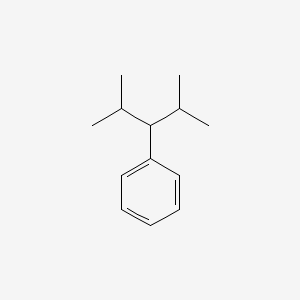
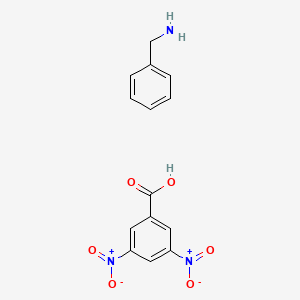

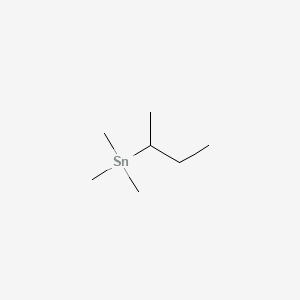
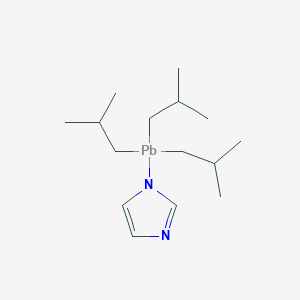
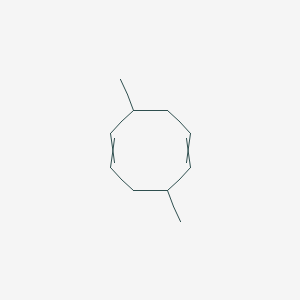
![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
